molecular formula C22H17N3O4 B6072812 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B6072812
M. Wt: 387.4 g/mol
InChI Key: PZSKSBNDAMHCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound was first synthesized in 2007 by researchers at the University of North Carolina at Chapel Hill and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide inhibits the activity of G9a by binding to the active site of the enzyme. This prevents the enzyme from methylating histone H3 lysine 9, which is necessary for the repression of tumor suppressor genes. Inhibition of G9a activity by N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a G9a inhibitor, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of G9a, which makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of G9a and other histone methyltransferases. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide and other G9a inhibitors. Additionally, there is ongoing research on the potential use of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide in combination with other cancer therapies to improve treatment outcomes.

Synthesis Methods

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-ethyl-2-aminobenzoxazole with 4-bromoaniline to produce the intermediate product, which is then reacted with 3-nitrobenzoyl chloride to yield N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound has been shown to inhibit the activity of histone methyltransferase G9a, which is involved in the regulation of gene expression. Inhibition of G9a activity by N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been shown to lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-14-6-11-20-19(12-14)24-22(29-20)15-7-9-17(10-8-15)23-21(26)16-4-3-5-18(13-16)25(27)28/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKSBNDAMHCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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